molecular formula C8H11N3O4 B11714238 methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate

methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11714238
M. Wt: 213.19 g/mol
InChI Key: XVKRKAHAGSIFFG-UHFFFAOYSA-N
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Description

Methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate is a sophisticated chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its versatility and ability to improve the physicochemical properties of lead molecules . The 1,2,3-triazole ring can function as a bioisostere for amide, ester, and other heterocyclic groups, thereby enhancing a compound's metabolic stability, hydrogen bonding capacity, and lipophilicity, which are critical parameters in optimizing pharmacokinetic profiles . The simultaneous presence of a methyl ester and a hydroxytetrahydrofuran (4-hydroxyoxolan-3-yl) moiety on the triazole ring provides two distinct, modifiable sites for further synthetic elaboration, making this reagent a valuable intermediate for the synthesis of more complex chemical libraries. The structural motif of 1,2,3-triazoles is present in compounds studied for a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects . While the specific biological activity of this compound must be empirically determined by the researcher, its structure aligns with those used in the structural modification of natural products and the development of novel pharmacologically active agents . The robust synthetic methodologies for creating 1,2,3-triazoles, such as click chemistry, ensure reliable access to this class of compounds . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to leverage this compound as a key intermediate in heterocyclic chemistry, for constructing potential enzyme inhibitors, or in probe and material science.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

methyl 1-(4-hydroxyoxolan-3-yl)triazole-4-carboxylate

InChI

InChI=1S/C8H11N3O4/c1-14-8(13)5-2-11(10-9-5)6-3-15-4-7(6)12/h2,6-7,12H,3-4H2,1H3

InChI Key

XVKRKAHAGSIFFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)C2COCC2O

Origin of Product

United States

Preparation Methods

Key Steps and Conditions

  • Alkyne Preparation :
    The alkyne, 3-(4-hydroxyoxolan-3-yl)prop-1-yne , is synthesized via deprotection of a protected oxolane-alkyne (e.g., trimethylsilyl-protected alkyne) or through direct functionalization of oxolane derivatives.

  • Azide Generation :
    Methyl 4-azido-1H-1,2,3-triazole-4-carboxylate is typically prepared by reacting methyl 4-chloro-1H-1,2,3-triazole-4-carboxylate with sodium azide (NaN₃) under mild conditions (e.g., DMF, 60°C).

  • CuAAC Reaction :
    The alkyne and azide undergo cycloaddition in the presence of Cu(I) catalysts (e.g., Cu(OAc)₂ with sodium ascorbate) in polar aprotic solvents (e.g., MeCN or DMSO). Reaction temperatures range from room temperature to 50°C, with yields >60% reported.

Representative Protocol (Adapted from ACS JOC)

ComponentQuantity (mmol)SolventCatalyst SystemTemperatureTimeYield
Alkyne (3-(4-hydroxyoxolan-3-yl)prop-1-yne)0.5MeCNCu(OAc)₂, Na ascorbate50°C12h72%
Azide (Methyl 4-azido-1H-1,2,3-triazole-4-carboxylate)0.6MeCN50°C12h

Note: Excess azide ensures complete conversion.

Esterification and Functionalization

The methyl ester at position 4 is introduced either pre- or post-CuAAC.

Pre-CuAAC Esterification

If the triazole precursor already contains a carboxylic acid (e.g., methyl 1H-1,2,3-triazole-4-carboxylic acid), esterification with methanol under acidic conditions (H₂SO₄ or SOCl₂) occurs prior to azide generation.

Post-CuAAC Esterification

For triazoles with a carboxylic acid at position 4, esterification is performed using methanol and thionyl chloride (SOCl₂) or via Fischer esterification.

Example: Direct Methylation via SOCl₂

  • Carboxylic Acid Activation :
    Methyl 1H-1,2,3-triazole-4-carboxylic acid reacts with SOCl₂ to form the acid chloride.

  • Methanol Reaction :
    The acid chloride is treated with methanol in anhydrous conditions to yield the methyl ester.

StepReagents/ConditionsYield
Activation (SOCl₂)SOCl₂, reflux, 3h85%
EsterificationCH₃OH, 0°C to RT, 2h92%

Alternative Synthetic Routes

Propargyl Alcohol Cyclization

Propargyl alcohols bearing the oxolane moiety undergo CuAAC directly. For example, 3-(4-hydroxyoxolan-3-yl)prop-2-yn-1-ol reacts with azides under Cu catalysis, followed by esterification.

Pd-Catalyzed Cross-Coupling

Palladium-mediated coupling of aryl halides or triflates with alkynes has been explored for triazole synthesis, though less commonly employed for this target.

Data Tables: Comparative Analysis of Key Methods

Table 1: CuAAC Conditions and Yields

SourceAlkyne PrecursorAzide PrecursorCatalystSolventYield
ACS JOCβ-ketoester-derived alkyneMethyl 4-azidotriazoleCu(OAc)₂/ascorbateMeCN72%
SciELOPropargyl alcoholIn situ azideCu(OAc)₂/ascorbateMeOH68%
VulcanchemOxolane-alkyneMethyl 4-azidotriazoleCu(I) unspecifiedDMSO65%

Table 2: Esterification Strategies

MethodReagentsTemperatureTimeYield
SOCl₂-mediatedSOCl₂, CH₃OH0°C → RT3h85%
Fischer esterH₂SO₄, CH₃OH, reflux80°C6h78%

Challenges and Optimizations

  • Stereocontrol : The trans-configuration of the oxolane ring requires stereoselective alkyne synthesis or post-reaction resolution.

  • Purity : Column chromatography (SiO₂, EtOAc/hexane) is critical to isolate the triazole from byproducts.

  • Catalyst Efficiency : Cu(I) sources like CuBr or CuI improve regioselectivity compared to Cu(II) salts .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The hydroxyoxolan group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • 1,2,3-Triazole Core : Provides a rigid planar structure conducive to π-π stacking and hydrogen bonding.
  • 4-Hydroxyoxolan-3-yl Substituent : Introduces a polar, hydroxylated cyclic ether moiety, enhancing solubility and hydrogen-bonding capacity.
  • Methyl Carboxylate Ester : Improves membrane permeability and serves as a prodrug motif for carboxylic acid derivatives.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate with analogous triazole derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Hydroxyoxolan-3-yl, methyl ester C₈H₁₁N₃O₄ 213.19 Polar hydroxyl group, ester prodrug potential
Rufinamide (1-(2-Fluorobenzyl)-1H-triazole-4-carboxamide) 2-Fluorobenzyl, carboxamide C₁₀H₁₀FN₃O 219.21 Lipophilic fluorobenzyl group, amide stability, anticonvulsant activity
Methyl 1-(2,6-Difluorobenzyl)-1H-triazole-4-carboxylate 2,6-Difluorobenzyl, methyl ester C₁₁H₉F₂N₃O₂ 253.21 Enhanced lipophilicity, fluorinated aromatic interactions
1-(Benzamido(diethoxyphosphoryl)methyl)-triazole Benzamido-phosphoryl, naphthalen-2-yl ester C₂₄H₂₇N₄O₅P 500.46 Bulky phosphonate group, anisotropic crystal packing, hydrogen-bonding motifs
Methyl 1-(4-cyano-1-(4-fluorobenzyl)-pyrazol-3-yl)-triazole Pyrazole-cyanobenzyl, methyl ester C₁₅H₁₁FN₆O₂ 326.28 Hybrid pyrazole-triazole structure, cyano group for reactivity

Key Observations :

  • Polarity and Solubility : The target compound’s 4-hydroxyoxolan group increases hydrophilicity compared to fluorobenzyl (Rufinamide) or difluorobenzyl derivatives, which favor lipid membrane penetration .
  • Prodrug Potential: The methyl ester in the target compound can hydrolyze to a carboxylic acid, unlike the stable carboxamide in Rufinamide .
  • Crystallography : Compounds like the benzamido-phosphoryl derivative () exhibit complex hydrogen-bonding networks (C–H···O, N–H···O) and anisotropic displacement, whereas the target compound’s hydroxyl group may promote simpler dimeric packing .

Structural Analysis :

  • X-ray Crystallography : Tools like SHELXL () and WinGX/ORTEP () are critical for resolving crystal structures. The target compound’s hydroxyl group may stabilize intramolecular hydrogen bonds (e.g., S(5) ring motifs), as seen in similar systems .
  • Disorder and Conformation : Phosphonate-containing triazoles () exhibit disorder in ethyl groups, while the target compound’s rigid oxolan ring likely reduces conformational flexibility .

Physicochemical and Pharmacological Properties

Property Target Compound Rufinamide Phosphonate Triazole
LogP (Predicted) ~0.5 (moderate polarity) ~2.1 (lipophilic) ~1.8 (amphiphilic)
Hydrogen-Bond Donors 2 (hydroxyl, triazole N–H) 1 (amide N–H) 3 (amide N–H, phosphoryl O)
Therapeutic Potential Prodrug for antiviral/antibacterial agents Anticonvulsant Kinase inhibition, enzyme modulation

Biological Activity

Methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 1807891-13-9) is a compound belonging to the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in drug design.

The molecular formula of this compound is C8H11N3O4C_8H_{11}N_3O_4, with a molecular weight of 213.19 g/mol. The structure features a triazole ring, which is known for its role in various biological mechanisms.

PropertyValue
Molecular FormulaC₈H₁₁N₃O₄
Molecular Weight213.19 g/mol
CAS Number1807891-13-9

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. A notable study synthesized various 1H-1,2,3-triazole derivatives and evaluated their antimicrobial activity against bacterial and fungal strains. The results indicated that compounds similar to this compound exhibited significant inhibition of microbial growth compared to traditional antibiotics like metronidazole .

Trypanocidal Activity

Recent studies have highlighted the potential of triazole-based compounds in treating Trypanosomiasis. Analogous compounds have demonstrated potent activity against Trypanosoma cruzi with IC50 values significantly lower than existing treatments. The effectiveness of these compounds in reducing parasite load in in vitro models indicates a promising avenue for research into this compound as a potential therapeutic agent .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study involving various synthesized triazole derivatives, this compound was tested against common pathogens. Results showed that it had a higher inhibition rate against both Gram-positive and Gram-negative bacteria compared to controls.

Case Study 2: Cytotoxicity Assessment
A study focused on the cytotoxic effects of triazole derivatives revealed that this compound induced apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and DNA fragmentation.

Q & A

Basic: What are the optimal synthetic routes for methyl 1-(4-hydroxyoxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield and purity?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method widely used for triazole derivatives. Key parameters include:

  • Catalyst system : Cu(I) sources like CuBr or CuSO₄ with sodium ascorbate as a reducing agent to maintain catalytic activity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .
  • Temperature : Mild conditions (25–60°C) minimize side reactions while ensuring regioselective 1,4-disubstituted triazole formation .
    Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product with >90% purity. Yield optimization requires stoichiometric balancing of azide and alkyne precursors .

Basic: How can structural characterization techniques such as NMR and X-ray crystallography confirm the molecular structure of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the triazole ring (δ 7.5–8.5 ppm) and the oxolane (tetrahydrofuran) moiety (δ 3.5–4.5 ppm for hydroxy and methylene groups) .
    • ¹³C NMR : Confirms the carboxylate carbonyl (δ 165–170 ppm) and triazole carbons (δ 120–150 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, including bond angles and dihedral distortions in the triazole-oxolane hybrid structure. For example, the triazole ring typically exhibits near-planarity, while the oxolane adopts an envelope conformation .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across studies involving triazole-carboxylate derivatives?

Contradictions often arise from variability in assay conditions or structural modifications. Methodological approaches include:

  • Standardized bioassays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate compound-specific effects .
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., oxolane hydroxy group) to evaluate their impact on activity .
  • Meta-analysis : Use computational tools to aggregate data from disparate studies, identifying trends obscured by experimental noise .

Advanced: How can computational chemistry methods like molecular docking or DFT calculations be integrated into studying this compound's reactivity and interactions?

  • Molecular Docking : Predict binding modes with biological targets (e.g., enzymes) by simulating interactions between the triazole carboxylate and active-site residues. Software like AutoDock Vina can prioritize high-affinity conformers .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions or stability under varying pH .
  • Molecular Dynamics (MD) : Simulate solvation effects or conformational flexibility of the oxolane ring in aqueous environments .

Advanced: What experimental design principles should be applied to optimize synthesis and derivatization for specific applications?

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., catalyst loading, temperature). For example, a 2³ factorial design can identify optimal Cu(I) concentrations and solvent combinations .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between reaction parameters and yield/purity, enabling predictive optimization .
  • High-Throughput Screening (HTS) : Rapidly test derivatization reactions (e.g., ester hydrolysis or amidation) under automated conditions to expand the compound library .

Basic: What are the key stability considerations for storing and handling this compound?

  • Storage : Protect from moisture and light in inert atmospheres (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group .
  • Degradation pathways : Monitor via HPLC for by-products like the carboxylic acid derivative, which forms under acidic or alkaline conditions .

Advanced: How can reaction fundamentals and reactor design principles enhance scalability for this compound?

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction times compared to batch systems, particularly for CuAAC .
  • Microreactor Technology : Enables precise control over stoichiometry and mixing, critical for regioselective triazole formation .
  • Kinetic Modeling : Fit rate equations to experimental data to predict performance at larger scales .

Basic: What spectroscopic and chromatographic methods are essential for purity assessment?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities <0.5% .
  • FTIR : Confirm functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm accuracy .

Advanced: How can hybrid computational-experimental frameworks accelerate reaction discovery for novel derivatives?

  • Reaction Path Search Algorithms : Combine quantum mechanics (e.g., DFT) with machine learning to predict feasible pathways for functionalizing the oxolane or triazole moieties .
  • Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational models to refine predictions iteratively .

Advanced: What methodologies address challenges in correlating in vitro bioactivity with in vivo efficacy for this compound?

  • Pharmacokinetic Studies : Use LC-MS/MS to measure bioavailability and metabolic stability in plasma .
  • Proteomics : Identify off-target interactions via affinity chromatography coupled with mass spectrometry .
  • Toxicity Profiling : Employ zebrafish or murine models to assess acute/chronic effects before clinical trials .

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